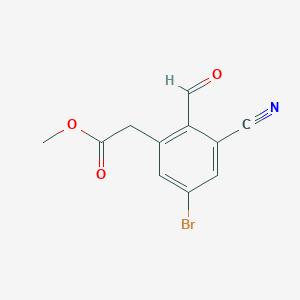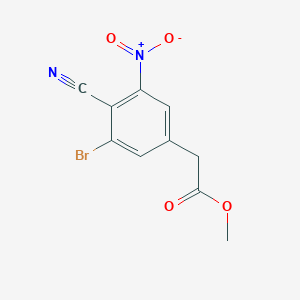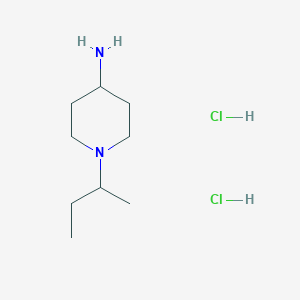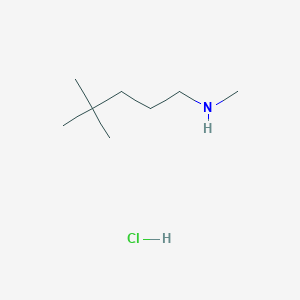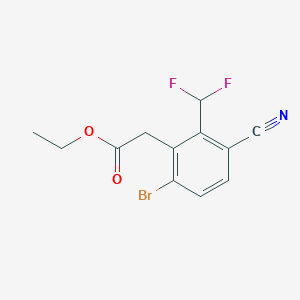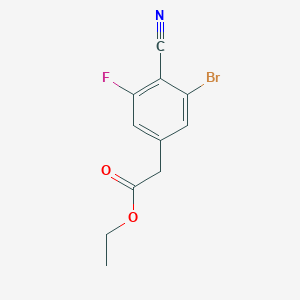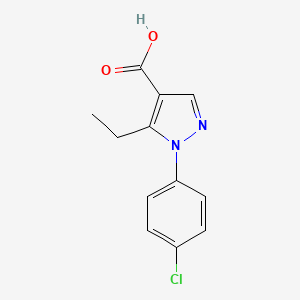
1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps. Detailed synthetic pathways and conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The synthesis of pyrazole derivatives, including those related to 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, plays a crucial role in the development of chemical hybridizing agents for agricultural applications, particularly in wheat and barley. These compounds are part of a broader class of pyrazoles with significant implications in crop science and yield optimization (Beck, Lynch, & Wright, 1988). Additionally, pyrazole derivatives are key intermediates in creating condensed pyrazoles through Sonogashira-type cross-coupling reactions and subsequent cyclization, demonstrating their versatility in organic synthesis and the potential for creating novel compounds with diverse applications (Arbačiauskienė et al., 2011).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives, including those incorporating the 4-chlorophenyl group, have been synthesized and evaluated for their antimicrobial and anticancer activities. Specific compounds in this category have shown higher anticancer activity compared to reference drugs, highlighting the potential of these derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Computational Modeling and Drug Design
Quantitative structure-activity relationship (QSAR) studies on pyrazole derivatives have provided insights into designing compounds with anti-seizure properties, demonstrating the compound's utility in medicinal chemistry and drug design (Oluwaseye et al., 2017). This approach underscores the importance of computational methods in identifying and optimizing bioactive molecules for potential therapeutic uses.
Nonlinear Optical (NLO) Materials
Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has uncovered their potential as nonlinear optical (NLO) materials. These studies indicate that specific derivatives could be promising candidates for optical limiting applications, contributing to advancements in materials science and photonics (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYVXHFFMVERIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



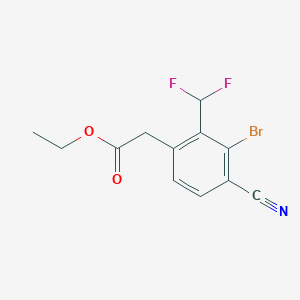
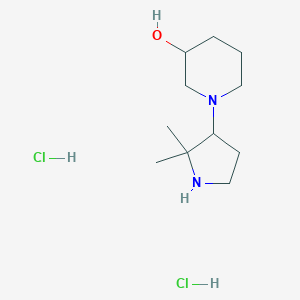

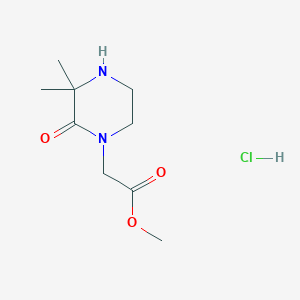
![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)
![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)
![2-Benzyl-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1486295.png)
